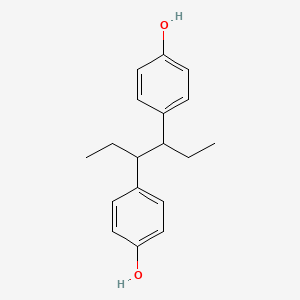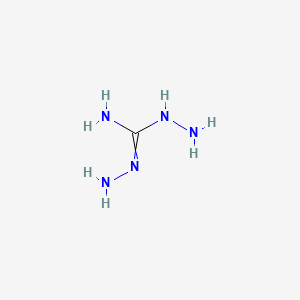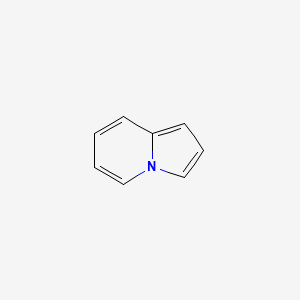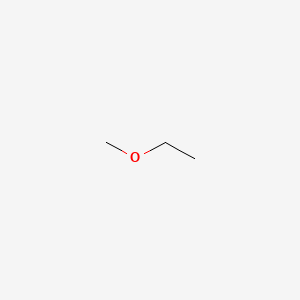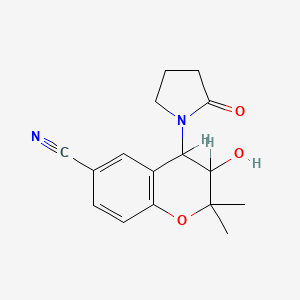
Cromakalim
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cromakalim is a potassium channel-opening vasodilator. It is known for its ability to act on ATP-sensitive potassium channels, causing membrane hyperpolarization. This action makes it effective in treating hypertension by relaxing vascular smooth muscle and lowering blood pressure .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of cromakalim involves several steps:
Reaction of 4-cyanophenol with 2-hydroxy-2-methyl-3-butyne: This reaction likely proceeds through the formation of a propargyl carbocation, which then attacks the aromatic ring, forming an allylic cation that captures the adjacent phenol oxygen to form the product.
Treatment with aqueous N-bromosuccinimide: This step adds the elements of hypobromous acid, forming a bromohydrin as a mixture of trans enantiomers.
Cyclization to the epoxide: In the presence of sodium hydroxide, the bromohydrin cyclizes to form the epoxide.
Ring opening with ammonia: This step yields a mixture of trans amino alcohols, which are resolved to obtain the desired enantiomer.
Acylation with 4-chlorobutyryl chloride: This step forms the chloroamide.
Formation of the pyrrolidine ring: The anion from the reaction of the amide with sodium hydride displaces the chlorine, forming the pyrrolidine ring and yielding this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of high-efficiency reactors, continuous flow processes, and stringent quality control measures to ensure the purity and consistency of the final product .
Types of Reactions:
Oxidation and Reduction: this compound can undergo oxidation and reduction reactions, although these are not the primary reactions it is known for.
Substitution: this compound can participate in substitution reactions, particularly involving its functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are common.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups .
科学的研究の応用
Cromakalim has a wide range of applications in scientific research:
Chemistry: Used as a tool to study potassium channel function and regulation.
Biology: Investigated for its effects on cellular membrane potential and ion transport.
Medicine: Explored for its potential in treating hypertension, glaucoma, and other conditions involving smooth muscle relaxation.
Industry: Utilized in the development of new pharmaceuticals and therapeutic agents
作用機序
Cromakalim exerts its effects by opening ATP-sensitive potassium channels. This action leads to an efflux of potassium ions, causing membrane hyperpolarization. The hyperpolarization pulls the membrane potential away from the threshold, making it more difficult to excite the smooth muscle cells, thereby causing relaxation. This mechanism is particularly effective in lowering blood pressure by relaxing vascular smooth muscle .
類似化合物との比較
Pinacidil: Another potassium channel opener with similar vasodilatory properties.
Nicorandil: Combines potassium channel opening with nitrate-like vasodilatory effects.
Diazoxide: Primarily used for its hyperglycemic effects but also acts as a potassium channel opener.
Comparison: Cromakalim is unique in its potency and selectivity for ATP-sensitive potassium channels. It is approximately 100-fold more potent than pinacidil and exhibits a distinct profile in terms of its effects on vascular and cardiac tissues. Unlike some other potassium channel openers, this compound does not significantly affect cardiac muscle tension, making it a safer option for patients with cardiovascular conditions .
特性
CAS番号 |
94535-51-0 |
|---|---|
分子式 |
C16H18N2O3 |
分子量 |
286.33 g/mol |
IUPAC名 |
(3R,4S)-3-hydroxy-2,2-dimethyl-4-(2-oxopyrrolidin-1-yl)-3,4-dihydrochromene-6-carbonitrile |
InChI |
InChI=1S/C16H18N2O3/c1-16(2)15(20)14(18-7-3-4-13(18)19)11-8-10(9-17)5-6-12(11)21-16/h5-6,8,14-15,20H,3-4,7H2,1-2H3/t14-,15+/m0/s1 |
InChIキー |
TVZCRIROJQEVOT-LSDHHAIUSA-N |
SMILES |
CC1(C(C(C2=C(O1)C=CC(=C2)C#N)N3CCCC3=O)O)C |
異性体SMILES |
CC1([C@@H]([C@H](C2=C(O1)C=CC(=C2)C#N)N3CCCC3=O)O)C |
正規SMILES |
CC1(C(C(C2=C(O1)C=CC(=C2)C#N)N3CCCC3=O)O)C |
同義語 |
BRL 38226 BRL 38227 BRL-34915 BRL-38226 BRL-38227 BRL38226 BRL38227 Cromakalim Cromakalim, (3R-cis)-Isomer Cromakalim, (3R-trans)-Isomer Cromakalim, (3S-cis)-Isomer Cromakalim, (3S-trans)-Isomer Cromakalim, (trans)-Isomer Lemakalim Levcromakalim |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



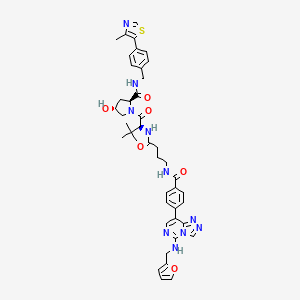
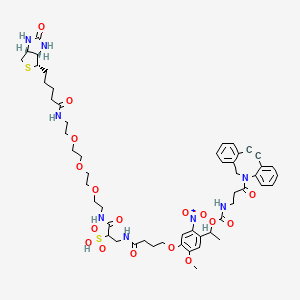
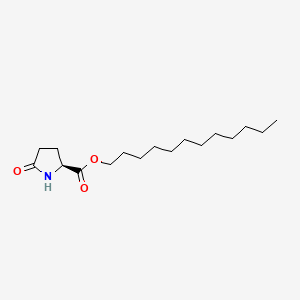
![[(1R,2R,6R,11R,12S,13S,15R)-13-acetyloxy-1-hydroxy-8,12-bis(hydroxymethyl)-4,12,15-trimethyl-5-oxo-14-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] hexadecanoate](/img/structure/B1195042.png)
![2-[(1-naphthalenyloxy)methyl]quinoline](/img/structure/B1195043.png)
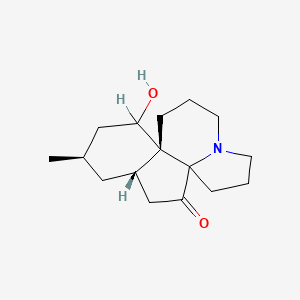
![(5R,8S,10R,13S,14S,16R,17S)-17-[2-[2-(2,6-dipyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]acetyl]-10,13,16-trimethyl-4,5,6,7,8,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1195045.png)
